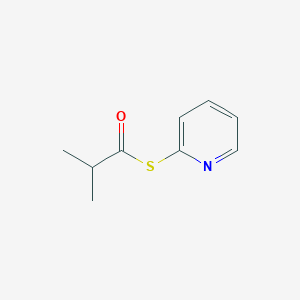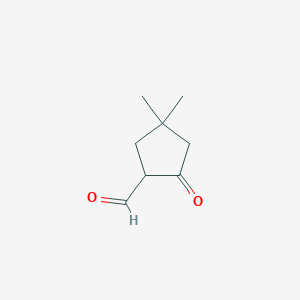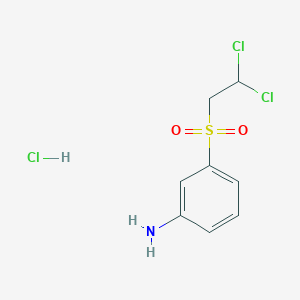propanedioate CAS No. 82477-48-3](/img/structure/B14429364.png)
Diethyl [bromo(difluoro)methyl](phenyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl bromo(difluoro)methylpropanedioate is an organic compound with a complex structure that includes a bromo(difluoro)methyl group attached to a phenyl ring, which is further connected to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl bromo(difluoro)methylpropanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion using sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide, such as bromo(difluoro)methyl)benzene, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl bromo(difluoro)methylpropanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.
Applications De Recherche Scientifique
Diethyl bromo(difluoro)methylpropanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl bromo(difluoro)methylpropanedioate involves its interaction with specific molecular targets and pathways. The bromo(difluoro)methyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and the exertion of specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (2-bromo-4-methylphenyl)difluoromethyl)phosphonate
Uniqueness
Diethyl bromo(difluoro)methylpropanedioate is unique due to its specific structural features, such as the presence of both bromo and difluoro groups attached to a phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
82477-48-3 |
|---|---|
Formule moléculaire |
C14H15BrF2O4 |
Poids moléculaire |
365.17 g/mol |
Nom IUPAC |
diethyl 2-[bromo(difluoro)methyl]-2-phenylpropanedioate |
InChI |
InChI=1S/C14H15BrF2O4/c1-3-20-11(18)13(14(15,16)17,12(19)21-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
DAJZECNCOJUQME-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


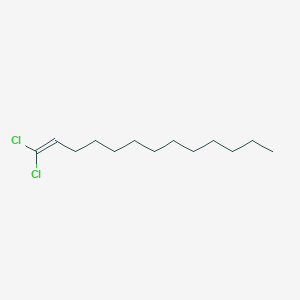

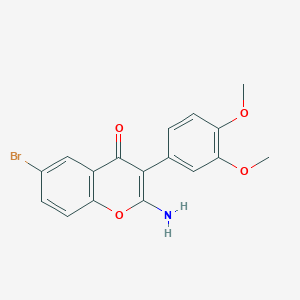

![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
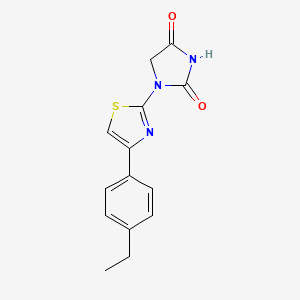
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)

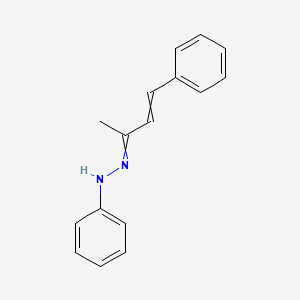
![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)

